7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine is a heterocyclic compound that contains an iodine atom, a tetrahydropyran ring, and a triazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the iodine.
Substitution: Formation of substituted derivatives with various functional groups replacing the iodine.
Scientific Research Applications
7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazolopyridine core can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine is unique due to its specific combination of the triazolopyridine core and the tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12IN3O |
---|---|
Molecular Weight |
329.14 g/mol |
IUPAC Name |
7-iodo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C11H12IN3O/c12-9-1-4-15-10(7-9)13-14-11(15)8-2-5-16-6-3-8/h1,4,7-8H,2-3,5-6H2 |
InChI Key |
VEXFZFAUZFSNNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NN=C3N2C=CC(=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.